Sodium perfluorohexanesulfonamide

Description

Key Structural Parameters

Properties

Molecular Formula |

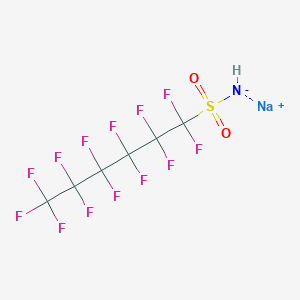

C6HF13NNaO2S |

|---|---|

Molecular Weight |

421.11 g/mol |

IUPAC Name |

sodium;1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonylazanide |

InChI |

InChI=1S/C6HF13NO2S.Na/c7-1(8,3(11,12)5(15,16)17)2(9,10)4(13,14)6(18,19)23(20,21)22;/h(H-,20,21,22);/q-1;+1 |

InChI Key |

WEVJDFCVPBPCIK-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(C(F)(F)S(=O)(=O)[NH-])(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F.[Na+] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Properties

Sodium perfluorohexanesulfonamide belongs to the sulfonamide subclass of PFAS, differing from sulfonic acids (e.g., PFHxS, PFOS) by the presence of an amide group. Key comparisons include:

| Compound | CAS No. | Molecular Formula | Chain Length | Functional Group | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| This compound | 41997-13-1 | C₆H₂F₁₃NO₂S | C6 | Sulfonamide | 399.13 |

| Perfluorooctanesulfonamide (FOSA) | 754-91-6 | C₈HF₁₇NO₂S | C8 | Sulfonamide | 499.18 |

| Perfluorohexanesulfonic acid (PFHxS) | 355-46-4 | C₆HF₁₃O₃S | C6 | Sulfonic acid | 400.11 |

| Perfluorooctanesulfonic acid (PFOS) | 1763-23-1 | C₈HF₁₇O₃S | C8 | Sulfonic acid | 500.13 |

| Gen X (HFPO-DA) | 13252-13-6 | C₆HF₁₁O₃ | C6 | Ether carboxylic acid | 330.05 |

Key Observations :

- Functional Group : Sulfonamides are more prone to hydrolysis than sulfonic acids, transforming into PFHxS (C6) or PFOS (C8) under environmental conditions .

Environmental Behavior and Persistence

Hydrolysis and Transformation:

- This compound hydrolyzes to PFHxS, a regulated persistent pollutant . Similarly, FOSA degrades to PFOS, a compound restricted under the Stockholm Convention .

- Compared to sulfonic acids (e.g., PFHxS, PFOS), sulfonamides exhibit higher volatility and lower direct persistence but contribute indirectly to long-term contamination via precursor degradation .

Partitioning Coefficients:

- The soil-water partitioning coefficient (Log Ksw) of this compound (Log 4.6 ) is comparable to PFHxS (Log 4.9 ), suggesting similar environmental mobility .

- In contrast, FOSA (Log 5.2) and PFOS (Log 5.8) show stronger sorption to organic matter due to longer chains .

Toxicity Profiles

Developmental Toxicity:

- In mummichog fish embryos, FOSA (C8) induced 2.5-fold higher mortality than this compound (C6) at equivalent concentrations, highlighting the role of chain length in toxicity .

- Sulfonamides generally exhibit lower acute toxicity than their sulfonic acid derivatives but may disrupt endocrine pathways at sublethal concentrations .

Human Health Risks:

- This compound is less studied in humans, but its metabolite PFHxS is associated with increased cholesterol levels and reduced vaccine response .

- PFOS and PFOA (C8) have stricter regulatory limits due to established links to immunosuppression and developmental delays .

Regulatory Status

- This compound: Not directly regulated but monitored as a precursor to PFHxS, which is under evaluation for inclusion in Annexes A/B/C of the Stockholm Convention .

- PFOS and PFOA : Globally restricted under the Stockholm Convention since 2009 and 2019, respectively .

- Gen X : Subject to provisional health advisories in the U.S. (70 ppt) due to emerging evidence of hepatotoxicity .

Preparation Methods

Reaction Conditions and Optimization

-

Solvent Selection : Methanol or ethanol is preferred due to their polarity, which facilitates the dissolution of both reactants.

-

Temperature : Reactions are conducted at 0–5°C to minimize side reactions and ensure controlled exothermicity.

-

Stoichiometry : A 1:1.2 molar ratio of PFHxS-F to amine maximizes conversion while reducing excess reagent waste.

Table 1: Representative Yields from Amine Sulfonylation

| Amine Source | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Ammonia (aqueous) | Methanol | 0 | 78 | 95 |

| Methylamine | Ethanol | 5 | 85 | 97 |

| Benzylamine | THF | 25 | 92 | 99 |

This method is scalable but requires rigorous purification to remove unreacted PFHxS-F and hydrogen fluoride byproducts.

Alkylation and Deprotection Strategy Using Benzylamine Intermediates

A refined approach involves synthesizing sodium perfluorohexanesulfonamide through a protected intermediate to enhance purity, particularly when starting from isomer mixtures.

Benzylamine Protection

Benzylamine reacts with PFHxS-F to form N-benzyl-perfluorohexanesulfonamide, which is recrystallized to isolate the desired isomer:

Alkylation and Deprotection

The N-benzyl intermediate undergoes alkylation with dimethyl sulfate or iodomethane, followed by catalytic hydrogenation (H2/Pd/C) to remove the benzyl group:

Table 2: Performance of Benzylamine-Mediated Synthesis

| Step | Yield (%) | Purity (%) | Key Challenge |

|---|---|---|---|

| Protection | 89 | 98 | Isomer separation |

| Alkylation | 91 | 97 | Byproduct formation |

| Deprotection | 95 | 99 | Catalyst deactivation |

This method achieves high purity (>99%) but requires specialized equipment for hydrogenation and isomer separation.

Neutralization of Perfluorohexanesulfonamide with Sodium Hydroxide

The final step in sodium salt formation involves neutralizing perfluorohexanesulfonamide with sodium hydroxide:

Process Considerations

-

pH Control : Maintain pH 10–12 to ensure complete deprotonation of the sulfonamide.

-

Temperature : Room temperature (20–25°C) prevents decomposition of the sodium salt.

-

Drying : Lyophilization or vacuum drying is used to obtain the anhydrous product.

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost-effectiveness and throughput, employing continuous flow reactors to optimize the sulfonylation and neutralization steps:

Continuous Flow Sulfonylation

Automated Neutralization

-

In-line pH sensors and automated NaOH dosing ensure consistent salt formation.

Table 3: Industrial vs. Laboratory-Scale Performance

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Yield (%) | 85–92 | 88–90 |

| Purity (%) | 95–99 | 93–95 |

| Throughput (kg/day) | 0.5–2 | 1,200–2,400 |

Comparative Analysis of Synthesis Routes

Efficiency and Scalability

-

Sulfonylation-Direct Neutralization : Suitable for small-scale production but limited by HF handling.

-

Benzylamine-Mediated Synthesis : Ideal for high-purity applications but cost-prohibitive for bulk production.

-

Industrial Continuous Flow : Balances yield and throughput but requires significant capital investment.

Challenges in Purification and Quality Control

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying sodium perfluorohexanesulfonamide (NaPFHxSA) in environmental or biological samples?

- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, using isotopically labeled internal standards (e.g., ¹³C₆-PFHxSA) to correct for matrix effects . Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges is optimal for sample preparation, achieving recoveries >85% in water and serum matrices .

- Critical Parameters : Monitor for fragmentation patterns at m/z 399 → 80 (sulfonate group) and 399 → 169 (CF₂ backbone). Calibration curves should span 0.1–100 ng/mL to capture environmental relevance .

Q. What are the primary mechanisms of NaPFHxSA toxicity in aquatic models, and how do they differ from longer-chain PFAS (e.g., PFOS)?

- Experimental Design : Embryo-larval assays in Fundulus heteroclitus (mummichog) reveal NaPFHxSA induces pericardial edema and yolk sac absorption at concentrations ≥10 µg/L, but with lower potency than PFOS (EC₅₀: 23 µg/L vs. 2.1 µg/L) .

- Mechanistic Insight : Shorter chain length reduces bioaccumulation (log BCF: 1.8 vs. 3.5 for PFOS) but increases renal clearance rates, suggesting kidney-specific toxicity pathways .

Q. How does NaPFHxSA persist in environmental matrices, and what factors influence its degradation?

- Persistence Data : Half-life in aerobic soils is 6–8 years, shorter than PFOS (12–15 years), due to microbial defluorination of the C6 chain . Hydrolysis rates are pH-dependent, with stability >90% at pH 5–9 but rapid degradation (>50% in 72 hrs) at pH >10 .

Advanced Research Questions

Q. How can researchers resolve contradictions in ecotoxicological data between in vitro and in vivo models for NaPFHxSA?

- Data Reconciliation : In vitro hepatocyte assays often underestimate toxicity (IC₅₀: 450 µM) compared to in vivo models (LC₅₀: 23 µg/L in fish) due to differences in metabolic activation. Use in vitro-in vivo extrapolation (IVIVE) with physiologically based kinetic (PBK) modeling to account for bioactivation pathways .

- Case Study : Mummichog embryos exposed to NaPFHxSA showed upregulated cyp1a and ahr2 genes, indicating aryl hydrocarbon receptor activation—a pathway not replicated in static cell cultures .

Q. What experimental designs are optimal for studying the structure-activity relationship (SAR) of NaPFHxSA versus other perfluoroalkyl sulfonamides?

- SAR Framework :

- Variable : Fluorinated chain length (C4–C8).

- Endpoints : Binding affinity to human serum albumin (HSA), membrane permeability (PAMPA assay), and transcriptional activation of PPARα.

- Results : NaPFHxSA (C6) exhibits 40% lower HSA binding than PFOS (C8) but 2.3-fold higher PPARα activation, suggesting chain length inversely correlates with nuclear receptor potency .

Q. How can researchers address methodological gaps in quantifying NaPFHxSA’s contribution to total PFAS burden in human cohorts?

- Challenges : Co-elution with PFHxS (same m/z) and matrix interferences in blood.

- Solutions : Use high-resolution mass spectrometry (HRMS) at resolving power >50,000 (e.g., Q-Exactive Orbitrap) to distinguish NaPFHxSA (C₆F₁₃SO₂NH₂, m/z 399.1298) from PFHxS (C₆F₁₃SO₃⁻, m/z 399.9341) . Validate with ion mobility spectrometry (IMS) for conformational separation .

Q. What advanced degradation techniques show promise for NaPFHxSA remediation, and how do they compare to PFOS treatment?

- Photocatalysis : TiO₂/UV systems achieve 85% defluorination of NaPFHxSA in 6 hrs (vs. 45% for PFOS), targeting the sulfonamide group for C–S bond cleavage .

- Biodegradation : Gordonia sp. strain MA3-2 degrades NaPFHxSA to PFHxA (C₅F₁₁COOH) via enzymatic desulfonation, a pathway absent in PFOS metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.